o-CRESOL, 4-CHLORO-6-ETHYL-

CAS No.: 53346-75-1

Cat. No.: VC18978552

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53346-75-1 |

|---|---|

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | 4-chloro-2-ethyl-6-methylphenol |

| Standard InChI | InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3 |

| Standard InChI Key | UAZSNTRHVDOYOW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC(=C1)Cl)C)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

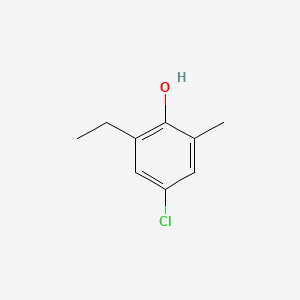

The compound’s IUPAC name, 4-chloro-2-ethyl-6-methylphenol, reflects its substitution pattern:

-

Chlorine at position 4

-

Ethyl group (-CH₂CH₃) at position 6

-

Methyl group (-CH₃) at position 2

Key identifiers:

| Property | Value | Source |

|---|---|---|

| SMILES | CCC1=C(C(=CC(=C1)Cl)C)O | |

| InChIKey | UAZSNTRHVDOYOW-UHFFFAOYSA-N | |

| Molecular Formula | C₉H₁₁ClO | |

| Exact Mass | 170.050 g/mol |

The planar aromatic ring facilitates π-π interactions, while hydroxyl and chloro groups enhance hydrogen-bonding potential .

Physicochemical Properties

Limited experimental data exist, but computational and analogue-based estimates include:

The compound’s solubility in polar solvents (e.g., propylene glycol) suggests formulation compatibility in cosmetic products .

Synthesis and Industrial Production

Methodological Gaps

-

Friedel-Crafts alkylation of 4-chloro-o-cresol with ethylating agents.

-

Chlorination of 2-ethyl-6-methylphenol using Cl₂ or SO₂Cl₂ .

Challenges include regioselective control and separation of ortho/para isomers, common in cresol derivatives .

Industrial Applications

While direct uses are unspecified, structural analogues function as:

-

Oxidative hair dye precursors: Reacting with hydrogen peroxide to form colored complexes .

-

Antioxidants: Radical scavenging activity observed in similar phenolic compounds.

-

Chemical intermediates: Potential building block for agrochemicals or pharmaceuticals .

Toxicological Profile

Acute Toxicity

Subchronic and Chronic Effects

Data gaps persist, but concerns include:

-

Genotoxicity: No mammalian studies available; bacterial assays needed .

-

Reproductive toxicity: Unassessed despite high dermal bioavailability .

Environmental Fate and Ecotoxicology

Persistence and Degradation

Based on 4-chloro-2-methylphenol data :

-

Photolysis: Half-life >300 days in natural waters due to limited UV penetration.

-

Biodegradation: Aerobic half-life ~20–60 days; anaerobic conditions impede breakdown.

-

Mobility: Moderate soil adsorption (Koc ~100–300), suggesting groundwater contamination risk.

Ecotoxicological Impacts

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield .

-

Metabolic Pathways: Elucidate hepatic and dermal metabolism using radiolabeled studies .

-

Long-Term Exposure: Conduct 2-year carcinogenicity studies per NTP protocols .

-

Environmental Monitoring: Detect and quantify in wastewater effluents near industrial zones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume